molecular formula C13H10F3N5O B14166903 4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine CAS No. 1015856-36-6

4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine

Cat. No.: B14166903
CAS No.: 1015856-36-6
M. Wt: 309.25 g/mol
InChI Key: BLSITPYSQNRFCT-UHFFFAOYSA-N
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Description

4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, a pyrazole ring, and a pyrimidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the furan and trifluoromethyl groups. The final step involves the formation of the pyrimidine ring and the attachment of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyrazole ring may produce pyrazoline derivatives .

Mechanism of Action

The mechanism of action of 4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine: shares similarities with other compounds containing furan, pyrazole, and pyrimidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

1015856-36-6

Molecular Formula

C13H10F3N5O

Molecular Weight

309.25 g/mol

IUPAC Name

4-[3-(furan-2-yl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C13H10F3N5O/c1-7-5-11(19-12(17)18-7)21-10(13(14,15)16)6-8(20-21)9-3-2-4-22-9/h2-6H,1H3,(H2,17,18,19)

InChI Key

BLSITPYSQNRFCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)N2C(=CC(=N2)C3=CC=CO3)C(F)(F)F

Origin of Product

United States

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